molecular formula C16H17ClN2O B13889706 3-(3-aminophenyl)-N-[(4-chlorophenyl)methyl]propanamide

3-(3-aminophenyl)-N-[(4-chlorophenyl)methyl]propanamide

Cat. No.: B13889706
M. Wt: 288.77 g/mol
InChI Key: DZECOLUIBJTCPC-UHFFFAOYSA-N
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Description

3-(3-aminophenyl)-N-[(4-chlorophenyl)methyl]propanamide is an organic compound that features both an amine group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminophenyl)-N-[(4-chlorophenyl)methyl]propanamide typically involves the reaction of 3-aminophenylpropanoic acid with 4-chlorobenzylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-aminophenyl)-N-[(4-chlorophenyl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted amides and amines.

Scientific Research Applications

3-(3-aminophenyl)-N-[(4-chlorophenyl)methyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-aminophenyl)-N-[(4-chlorophenyl)methyl]propanamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]propanamide
  • 3-(3-aminophenyl)-N-[(3-chlorophenyl)methyl]propanamide
  • 3-(3-aminophenyl)-N-[(4-fluorophenyl)methyl]propanamide

Uniqueness

3-(3-aminophenyl)-N-[(4-chlorophenyl)methyl]propanamide is unique due to the specific positioning of the amine and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H17ClN2O

Molecular Weight

288.77 g/mol

IUPAC Name

3-(3-aminophenyl)-N-[(4-chlorophenyl)methyl]propanamide

InChI

InChI=1S/C16H17ClN2O/c17-14-7-4-13(5-8-14)11-19-16(20)9-6-12-2-1-3-15(18)10-12/h1-5,7-8,10H,6,9,11,18H2,(H,19,20)

InChI Key

DZECOLUIBJTCPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CCC(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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